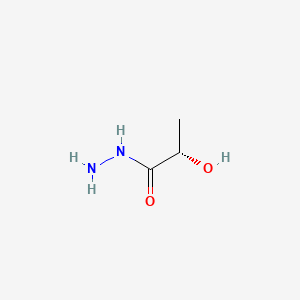

(S)-2-Hydroxypropanehydrazide

Description

Structure

3D Structure

Properties

CAS No. |

934175-23-2 |

|---|---|

Molecular Formula |

C3H8N2O2 |

Molecular Weight |

104.11 g/mol |

IUPAC Name |

(2S)-2-hydroxypropanehydrazide |

InChI |

InChI=1S/C3H8N2O2/c1-2(6)3(7)5-4/h2,6H,4H2,1H3,(H,5,7)/t2-/m0/s1 |

InChI Key |

QCICYPQPGJJZGW-REOHCLBHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NN)O |

Canonical SMILES |

CC(C(=O)NN)O |

Origin of Product |

United States |

Significance of Chiral Hydrazide Structures in Organic and Medicinal Chemistry

Chiral hydrazides are a class of organic compounds recognized for their significant utility. The hydrazide group is a key structural motif in numerous biologically active molecules and serves as a valuable tool in chemical synthesis. mdpi.com

In medicinal chemistry, the hydrazide functional group is considered an important pharmacophore—a part of a molecule's structure responsible for its biological activity. mdpi.commdpi.com It can form critical hydrogen bonds with biological targets like enzymes, influencing a compound's ability to act as a therapeutic agent. mdpi.com The presence of a defined stereocenter, as in (S)-2-Hydroxypropanehydrazide, is crucial because biological systems are inherently chiral. nih.gov Often, only one enantiomer (one of a pair of mirror-image molecules) of a drug will exhibit the desired therapeutic effect, while the other may be less active or cause unwanted effects. nih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize and control the stereochemistry of new drug candidates early in the development process. nih.govacs.org

In organic synthesis, chiral hydrazides are used as synthons or building blocks. mdpi.com They can be chemically transformed into a wide variety of more complex molecules, including different heterocyclic systems like pyrazoles, oxadiazoles, and triazoles, many of which also have important biological activities. mdpi.com Their ability to react with aldehydes and ketones to form hydrazones is a common and useful transformation. researchgate.netresearchgate.net

Overview of Research Trajectories for Hydroxypropanehydrazide Scaffolds

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For this compound, several strategies are employed to ensure high enantiomeric excess.

Chiral Pool Approaches utilizing Precursors (e.g., Methyl-L(-)-lactate)

The chiral pool refers to the collection of abundant, enantiomerically pure natural products that serve as readily available starting materials for complex syntheses. wikipedia.orgbccollegeasansol.ac.in L-lactic acid and its esters, such as Methyl-L(-)-lactate, are prime examples of chiral pool precursors for the synthesis of this compound. wikipedia.orgchemicalbook.comwikipedia.org

A common and straightforward method involves the direct reaction of an enantiopure ester of L-lactic acid with hydrazine (B178648) monohydrate. tezu.ernet.inrsc.org This reaction is typically carried out by refluxing equimolar amounts of the chiral ester and hydrazine monohydrate. tezu.ernet.inrsc.org The process yields this compound as a colorless oil after the removal of alcohol and water byproducts under reduced pressure. tezu.ernet.inrsc.org For instance, the reaction of Methyl-L(-)-lactate with hydrazine monohydrate has been reported to produce this compound in high yields, typically around 88%. tezu.ernet.inrsc.org

Table 1: Synthesis of this compound from Methyl-L(-)-lactate tezu.ernet.in

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| Methyl-L(-)-lactate | Hydrazine monohydrate | Reflux, 6 hours | This compound | 88% |

This approach is advantageous due to the commercial availability and relatively low cost of L-lactic acid derivatives, ensuring that the inherent chirality of the starting material is transferred to the final product. wikipedia.org

Asymmetric Catalysis in Hydroxypropanehydrazide Synthesis

Asymmetric catalysis offers a powerful alternative for the synthesis of chiral molecules, often providing high enantioselectivity through the use of a small amount of a chiral catalyst. chiralpedia.comuclm.es While direct asymmetric catalytic synthesis of this compound is less commonly detailed, the principles of asymmetric catalysis are broadly applicable to the formation of chiral hydrazides.

These strategies often involve the creation of a carbon-nitrogen bond under the influence of a chiral catalyst. thieme-connect.com Organocatalysis, in particular, has emerged as a significant tool. nih.govdntb.gov.ua For instance, the enantioselective amination of aldehydes or the addition of nucleophiles to hydrazones can be controlled by chiral catalysts to produce chiral hydrazides with high stereocontrol. thieme-connect.comnih.gov Nickel-catalyzed asymmetric hydrogenation of N-acyl hydrazones has also been developed to produce chiral cyclic hydrazines with excellent enantioselectivities. nih.govacs.org

While specific examples for this compound are not extensively documented in this direct context, the broader success of these catalytic methods suggests potential pathways for its synthesis from prochiral precursors. The development of a catalytic system that could directly and enantioselectively hydroxylate a propionyl hydrazide or a related substrate remains an area of research interest.

Environmentally Conscious Synthetic Pathways (e.g., Polylactic Acid Route)

The principles of green chemistry encourage the use of renewable resources and environmentally benign processes. ijcps.comtandfonline.com Polylactic acid (PLA), a biodegradable polymer derived from renewable resources like corn starch, presents an attractive, green starting material. asianpubs.orgsioc-journal.cn

The synthesis of this compound from PLA would involve the depolymerization of PLA to lactic acid or its esters, followed by hydrazinolysis. While direct hydrazinolysis of PLA to the hydrazide is a conceptually green approach, practical methodologies are still under development. The more common route involves the hydrolysis or alcoholysis of PLA to yield lactic acid or its esters, which can then be converted to the hydrazide as described in the chiral pool approach. This multi-step process, while starting from a renewable feedstock, requires careful optimization to maintain its green credentials. The development of a one-pot method for the direct conversion of PLA to this compound would represent a significant advancement in environmentally conscious synthesis.

Synthesis of Functionalized Derivatives of this compound

The hydrazide functionality of this compound serves as a versatile handle for further chemical modifications, leading to a wide array of functionalized derivatives.

Formation of Hydrazone Derivatives

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNHR₃ structure and are readily synthesized from hydrazides. numberanalytics.com They are valuable intermediates in organic synthesis and have been studied for a range of applications. soeagra.comresearchgate.net

The most common method for synthesizing hydrazones is the condensation reaction between a hydrazide and a carbonyl compound (an aldehyde or a ketone). numberanalytics.comsoeagra.comresearchgate.net This reaction, which forms a type of Schiff base, typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon. soeagra.comwikipedia.org The reaction is often catalyzed by a small amount of acid and involves the elimination of a water molecule. soeagra.comresearchgate.netdergipark.org.tr

The reaction of this compound with various aldehydes and ketones leads to the formation of the corresponding chiral hydrazone derivatives. nih.govnih.govmdpi.commdpi.comresearchgate.netscirp.org The specific structure of the resulting hydrazone depends on the carbonyl compound used.

Table 2: General Condensation Reaction for Hydrazone Formation

| Reactant 1 | Reactant 2 | Product Type | Byproduct |

| This compound | Aldehyde/Ketone | (S)-2-Hydroxypropanehydrazone | Water |

This reaction is generally high-yielding and can be performed under mild conditions, often in solvents like ethanol (B145695) or methanol. nih.govresearchgate.net The resulting hydrazones can be isolated as crystalline solids, which facilitates their purification. soeagra.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). mdpi.com

Preparation of Acyl Azides and their Subsequent Transformations

This compound, like other acyl hydrazides, serves as a key precursor for the synthesis of acyl azides. This transformation is classically achieved through the reaction of the hydrazide with nitrous acid, which is typically generated in situ from sodium azide (B81097) and a mineral acid like hydrochloric acid. britannica.comnih.govwikipedia.org The reaction involves the diazotization of the terminal amino group of the hydrazide, which then cyclizes and eliminates water to form the acyl azide. stackexchange.com This process is generally conducted at low temperatures to ensure the stability of the resulting acyl azide. nih.gov

Acyl azides are high-energy, versatile intermediates in organic synthesis. raco.cat Their most notable subsequent transformation is the Curtius rearrangement, a thermal or photochemical process where the acyl azide rearranges to form an isocyanate with the concurrent loss of nitrogen gas. britannica.comwikipedia.orgrsc.org This rearrangement proceeds with complete retention of the configuration of the migrating group. wikipedia.org The resulting isocyanate is a valuable synthetic intermediate that can be trapped by various nucleophiles. For example, reaction with water leads to a primary amine (via an unstable carbamic acid intermediate), while reactions with alcohols or other amines yield carbamates and urea (B33335) derivatives, respectively. wikipedia.orgorganic-chemistry.org

| Transformation | Starting Material | Key Reagents | Intermediate | Final Product | References |

|---|---|---|---|---|---|

| Acyl Azide Formation | Acyl Hydrazide | NaNO₂, HCl (aq) | - | Acyl Azide | britannica.comnih.govwikipedia.org |

| Curtius Rearrangement | Acyl Azide | Heat (Δ) or Light (hν) | Isocyanate | Amine (with H₂O), Carbamate (B1207046) (with ROH), Urea (with RNH₂) | wikipedia.orgorganic-chemistry.org |

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The hydrazide functionality is a valuable starting point for the construction of various nitrogen-containing heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocycles are significant scaffolds in medicinal chemistry. nih.govmdpi.com

Synthesis of 1,3,4-Oxadiazoles

Several robust methods exist for converting acyl hydrazides into 2,5-disubstituted 1,3,4-oxadiazoles.

Dehydrative Cyclization: A traditional and widely used method involves the condensation of an acyl hydrazide with a carboxylic acid (or its activated derivative like an acid chloride) to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to dehydrative cyclization using reagents such as phosphorus oxychloride (POCl₃) to yield the 1,3,4-oxadiazole. mdpi.com

Oxidative Cyclization of Acylhydrazones: Acyl hydrazides can be condensed with aldehydes to form acylhydrazones. These intermediates can then undergo oxidative cyclization to form the oxadiazole ring. nih.gov Reagents like stoichiometric molecular iodine in the presence of a base have been shown to mediate this transformation effectively. organic-chemistry.org

Direct Annulation with Ketones: A newer strategy involves the direct reaction of hydrazides with methyl ketones, where the use of a base like potassium carbonate facilitates an oxidative C-C bond cleavage and subsequent cyclization to form the oxadiazole. organic-chemistry.orgnih.gov

Coupling with α-bromo nitroalkanes: A modern approach describes the direct coupling of acyl hydrazides with α-bromo nitroalkanes under mildly basic, semiaqueous conditions to deliver the 2,5-disubstituted 1,3,4-oxadiazole, avoiding the need for harsh dehydrating agents. nih.govrsc.orgresearchgate.net

| Method | Reactants | Key Reagents/Conditions | References |

|---|---|---|---|

| Dehydrative Cyclization | Acyl Hydrazide + Carboxylic Acid/Derivative | POCl₃, Heat | mdpi.com |

| Oxidative Cyclization | Acyl Hydrazide + Aldehyde | 1. Condensation; 2. Oxidizing Agent (e.g., I₂) | nih.govorganic-chemistry.org |

| Direct Annulation | Acyl Hydrazide + Methyl Ketone | K₂CO₃ | organic-chemistry.orgnih.gov |

| Coupling Reaction | Acyl Hydrazide + α-bromo nitroalkane | K₂CO₃, KI, DME/H₂O | nih.govrsc.org |

Synthesis of 1,2,4-Triazoles

The synthesis of substituted 1,2,4-triazoles from hydrazides can also be achieved through various methodologies.

One-Pot Synthesis from Amides and Hydrazides: A general and efficient one-pot approach has been developed for synthesizing 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgacs.org This method involves the activation of a secondary amide with triflic anhydride, followed by the addition of a hydrazide like this compound and a final microwave-induced cyclodehydration step. organic-chemistry.orgisres.orgorganic-chemistry.org This procedure allows for diverse substitution patterns and is effective even with sterically hindered substrates. organic-chemistry.orgacs.org

Reaction with Thioamides: A classic route involves the reaction of a thioamide with a hydrazide, often facilitated by a thiophilic agent like mercuric acetate (B1210297) or silver benzoate, to form an acylamidrazone intermediate which then cyclizes to the 1,2,4-triazole. nih.gov

| Method | Reactants | Key Reagents/Conditions | References |

|---|---|---|---|

| One-Pot Amide/Hydrazide Condensation | Secondary Amide + Acyl Hydrazide | 1. Triflic Anhydride (Tf₂O); 2. Microwave (µW), Heat | organic-chemistry.orgacs.orgisres.org |

| Thioamide Condensation | Thioamide + Acyl Hydrazide | Thiophile (e.g., Ag(I), Hg(II)) | nih.gov |

Derivatization for Specific Research Applications (e.g., PilB Inhibitors)

Targeting virulence factors, such as the type IV pilus (T4P) assembly ATPase PilB, represents a promising strategy for developing new antibacterial agents. nih.govvt.edu Recent research has identified derivatives of hydrazides as potent inhibitors of PilB. rsc.orgresearchgate.netrsc.org Specifically, a structure-activity relationship (SAR) study on analogues of the drug benserazide (B1668006), which features a serine hydrazide core, has provided significant insights. nih.gov The core structure used in these studies, (S)-2-Amino-3-hydroxypropanehydrazide, is a close analogue of this compound. nih.gov

The primary synthetic strategy for creating a library of potential inhibitors involved the derivatization of the parent hydrazide. nih.gov This was achieved through the condensation of the hydrazide with a variety of substituted aldehydes to form a series of hydrazone derivatives. nih.gov

The SAR study revealed several key findings for enhancing PilB inhibition:

Conformational Restriction: The introduction of a rigid hydrazone double bond between the hydrazine and the benzylidene moiety led to a significant increase in inhibitory activity compared to the more flexible reduced analogues. nih.govrsc.org

Aromatic Substitution: The pattern of hydroxyl substitution on the benzylidene ring was critical for potency. A general trend of trihydroxy > dihydroxy > monohydroxy substitution was observed. nih.govrsc.org

Positional Isomers: Among di- and tri-hydroxy substituted compounds, a preference for bis-ortho hydroxy substitutions (i.e., hydroxyl groups at the 2- and 6-positions of the phenyl ring) was identified, leading to high potency. nih.govrsc.org For instance, the 2,6-dihydroxy substituted hydrazone exhibited significantly higher inhibition than other disubstituted analogues. rsc.org

These findings culminated in the identification of highly potent inhibitors, with one derivative featuring a 2,6-dihydroxybenzylidene moiety and a cysteine-derived core showing an IC₅₀ of 580 nM, a marked improvement over the original benserazide lead compound. nih.govrsc.orgresearchgate.netrsc.org

| Derivative Type | Key Structural Feature | Impact on PilB Inhibition | References |

|---|---|---|---|

| Hydrazone | Rigid C=N double bond | Increased potency vs. reduced (C-N) analogues | nih.govrsc.org |

| Benzylidene Substituents | Monohydroxy | Low activity | nih.gov |

| Benzylidene Substituents | Dihydroxy | Moderate to high activity, position-dependent | nih.govrsc.org |

| Benzylidene Substituents | Trihydroxy | High activity | nih.govrsc.org |

| Benzylidene Substituents | Bis-ortho-hydroxy (2,6-di-OH) | Very high potency | nih.govrsc.org |

| Benzylidene Substituents | Methylated hydroxyls (methoxy) | Deleterious effect, loss of activity | nih.govrsc.org |

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Nucleophilic Reactivity of the Hydrazide Moiety

The hydrazide functional group (R-CO-NH-NH2) is characterized by its nucleophilic nature, a property central to its chemical reactivity. Hydrazides are considered α-effect nucleophiles, meaning they exhibit enhanced reactivity compared to other nucleophiles with similar basicity (pKa values). rsc.orgbeilstein-journals.org This heightened nucleophilicity is attributed to the presence of the adjacent nitrogen atom with a lone pair of electrons. rsc.org

While the acyl group in an acyl hydrazide can decrease the nucleophilicity of the adjacent nitrogen atom through resonance, they remain sufficiently reactive to engage in various chemical transformations. nih.govgoogle.com Studies have shown that hydrazides are effective nucleophiles in reactions such as substitutions and additions. google.comsoeagra.com For instance, they can react with electrophiles like aldehydes to form hydrazones or with active esters to create stable covalent bonds. soeagra.com

The reactivity of hydrazides can be influenced by the surrounding chemical environment. In comparison to simple amines, hydrazides can act as efficient hydrogen-bond donors, which can facilitate certain reactions by forming pre-transition state complexes that activate other reactants. rsc.org However, the reduced basicity compared to primary amines means that under certain conditions, their nucleophilic attack might be less efficient. google.com This modulation of reactivity allows for chemoselective syntheses where the hydrazide reacts in preference to other functional groups. nih.gov

Reaction Mechanisms in Hydrazone Formation

Hydrazone formation is a condensation reaction between a hydrazide, such as (S)-2-hydroxypropanehydrazide, and a carbonyl compound (an aldehyde or ketone). numberanalytics.comnih.gov The general mechanism is a form of nucleophilic addition to the carbonyl group and typically proceeds under acid catalysis. numberanalytics.comresearchgate.netnih.gov

The key steps of the reaction mechanism are as follows:

Nucleophilic Attack: The terminal nitrogen atom of the hydrazide moiety acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. nih.govresearchgate.net This step forms a tetrahedral intermediate known as a hemiaminal. researchgate.net

Proton Transfer: A proton is transferred, typically from the attacking nitrogen to the carbonyl oxygen, to form a zwitterionic intermediate or to facilitate the next step. numberanalytics.comnih.gov

Dehydration: The tetrahedral intermediate is dehydrated to form the C=N double bond characteristic of a hydrazone. nih.govresearchgate.net This elimination of a water molecule is often the rate-determining step of the reaction, especially in a pH range of approximately 3 to 7. researchgate.net Acid catalysis is crucial for this step, as it protonates the hydroxyl group, converting it into a better leaving group (water). numberanalytics.comresearchgate.net

Table 1: Key Stages in Hydrazone Formation

| Step | Description | Key Intermediates | Role of Catalyst |

| 1 | Nucleophilic Attack | The terminal nitrogen of the hydrazide attacks the carbonyl carbon. | The carbonyl group is polarized, making the carbon electrophilic. nih.gov |

| 2 | Intermediate Formation | A tetrahedral hemiaminal intermediate is formed. researchgate.net | Acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity. researchgate.net |

| 3 | Dehydration | A molecule of water is eliminated from the intermediate. numberanalytics.comnih.gov | Acid protonates the hydroxyl group, making it a good leaving group (H₂O). researchgate.net |

| 4 | Product Formation | A stable hydrazone with a C=N bond is formed. numberanalytics.com | The catalyst is regenerated. |

Intramolecular Rearrangements and Transformations (e.g., Curtius-type Rearrangements of Acyl Azides)

This compound can serve as a precursor for acyl azides, which are key intermediates in the Curtius rearrangement. The Curtius rearrangement is a versatile thermal or photochemical reaction that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.govwikipedia.org The resulting isocyanate is a valuable synthetic intermediate that can be converted into amines, carbamates, or ureas. nih.govnih.gov

The typical pathway from a hydrazide involves two main steps:

Formation of the Acyl Azide: The acyl hydrazide (in this case, derived from this compound) is treated with nitrous acid (HONO), often generated in situ from sodium nitrite (B80452) and an acid. nih.govwikipedia.org This reaction converts the hydrazide moiety (-CONHNH₂) into an acyl azide (-CON₃).

Rearrangement to Isocyanate: The acyl azide is then heated, causing it to decompose with the loss of nitrogen gas (N₂) and rearrange to form an isocyanate (R-N=C=O). nih.gov

A critical feature of the Curtius rearrangement is that the migration of the alkyl or aryl group (the R group) from the carbonyl carbon to the nitrogen atom occurs with complete retention of its stereochemical configuration. nih.govwikipedia.orgnih.gov Therefore, if this compound is used as the starting material, the chirality of the secondary carbon is preserved in the final product.

Recent mechanistic studies suggest that the thermal rearrangement is a concerted process, where the R-group migration and the loss of nitrogen gas occur simultaneously, avoiding the formation of a discrete acyl nitrene intermediate. nih.gov This concerted mechanism accounts for the observed retention of stereochemistry. nih.gov

This transformation is a key step in the Darapsky degradation, a method used to synthesize α-amino acids from α-cyanoesters, where an acyl hydrazide is converted to a carbamate (B1207046) via the Curtius rearrangement. nih.gov

Investigations into Degradation Pathways (e.g., Cefazolin (B47455) Degradation Products)

This compound has not been directly identified as a degradation product of the first-generation cephalosporin (B10832234) antibiotic, cefazolin. researchgate.netnih.gov However, the degradation of cefazolin is a well-studied process that involves the breakdown of its complex structure under various stress conditions, such as acidic, basic, and oxidative environments. researchgate.netencyclopedia.pubmdpi.com

Cefazolin's degradation is primarily initiated by the hydrolysis of the β-lactam ring, which is a common vulnerability in β-lactam antibiotics. buu.ac.th The stability of cefazolin is pH-dependent, with a minimum degradation rate observed between pH 5.5 and 6.5. encyclopedia.pub

Forced degradation studies on cefazolin have identified several major degradation products, including:

7-epimer of cefazolin researchgate.net

Cefazolin lactone researchgate.net

Cefazoloic acid researchgate.net

5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) researchgate.net

Further studies have characterized other impurities formed under specific conditions, such as N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide and 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid. researchgate.netnih.gov The degradation pathways often involve complex reactions, including hydrolysis and oxidation of different parts of the molecule. mdpi.com While hydrazide structures can be involved in the synthesis of related compounds, the specific formation of this compound from cefazolin degradation has not been reported in the reviewed literature.

Table 2: Reported Degradation Products of Cefazolin Under Forced Stress Conditions

| Degradation Product | Formation Condition Noted | Reference |

| 7-epimer of cefazolin | Stress degradation | researchgate.net |

| 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) | Stress degradation | researchgate.net |

| Cefazolin lactone | Stress degradation | researchgate.net |

| Cefazoloic acid | Stress degradation | researchgate.net |

| N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide | Stability studies | researchgate.netnih.gov |

| 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | Base degradation | researchgate.netnih.gov |

Coordination Chemistry: Ligand Design and Metal Complexation

(S)-2-Hydroxypropanehydrazide as a Chiral Ligand in Metal Coordination

This compound, also known as (S)-lactohydrazide, is a chiral ligand that has garnered attention in the design of novel metal complexes. tezu.ernet.in Its chirality stems from the stereocenter at the second carbon atom of the propane (B168953) chain. This inherent chirality makes it a valuable building block for constructing chiral metal-organic frameworks (MOFs) and other coordination polymers. rsc.orgnih.gov The presence of multiple donor atoms—specifically the oxygen atoms of the hydroxyl and carbonyl groups, and the nitrogen atoms of the hydrazide moiety—allows it to coordinate with metal ions in various ways, acting as a versatile chelating agent. tezu.ernet.inrsc.org The coordination of this compound to a metal center can result in the formation of chiral-at-metal complexes, where the metal itself becomes a stereogenic center. rsc.orgnih.gov

Synthesis and Characterization of Chiral Metal Complexes

Transition Metal Complexes (e.g., Mn(II), Co(II), Ni(II))

This compound and its derivatives readily form complexes with first-row transition metals such as manganese(II), cobalt(II), and nickel(II). nih.govsemanticscholar.orgcyberleninka.ru In these complexes, the ligand can coordinate to the metal center in a bidentate or tridentate fashion. The resulting complexes often exhibit octahedral or distorted octahedral geometries. mdpi.commdpi.com The specific coordination mode and geometry can be influenced by factors such as the metal-to-ligand ratio, the nature of the counter-ion, and the solvent used in the synthesis. ekb.egekb.eg

Table 1: Examples of Transition Metal Complexes with Hydrazone Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Mn(II) | Hydrazone | Octahedral | mdpi.com |

| Co(II) | Hydrazone | Octahedral | mdpi.com |

| Ni(II) | Hydrazone | Octahedral | mdpi.com |

| Cu(II) | Hydrazone | Distorted Tetrahedral | mdpi.com |

| Zn(II) | Hydrazone | Octahedral | mdpi.com |

Heterobimetallic Network Formation

The versatile coordination behavior of this compound and its derivatives extends to the formation of more complex structures, such as heterobimetallic networks. For instance, a chiral bis-hydrazone ligand derived from this compound has been used to synthesize a one-dimensional heterobimetallic chain consisting of Co(II) and Fe(III) ions bridged by cyanide ligands. tezu.ernet.inrsc.org In this architecture, the chiral ligand coordinates to the Co(II) centers, which are then linked to [Fe(CN)₆]³⁻ units. Such structures are of interest for the development of multifunctional materials that may exhibit properties like chirality and magnetic ordering. tezu.ernet.in

Theoretical and Experimental Studies of Coordination Geometries and Electronic Structures

The coordination geometries and electronic structures of metal complexes containing this compound and related ligands have been investigated through both experimental techniques and theoretical calculations. uni-regensburg.dersc.org Experimental methods like X-ray crystallography provide precise geometric data, while spectroscopic techniques such as UV-Vis spectroscopy offer insights into the electronic transitions within the complex. semanticscholar.orgrsc.org

Theoretical studies, often employing density functional theory (DFT), are powerful tools for complementing experimental findings. mdpi.comnih.gov DFT calculations can be used to predict and analyze the coordination geometries, bond energies, and electronic properties of these complexes. mdpi.com For example, calculations can help to understand the relative stabilities of different possible coordination modes and geometries. mdpi.comnih.gov The analysis of molecular orbitals (HOMO and LUMO) provides a deeper understanding of the electronic structure and the nature of the metal-ligand bonding. iaea.orglibretexts.orglibretexts.org

Table 2: Investigated Properties of Metal Complexes

| Property | Experimental Technique | Theoretical Method | Reference |

|---|---|---|---|

| Coordination Geometry | X-ray Crystallography | DFT Calculations | mdpi.comresearchgate.net |

| Electronic Transitions | UV-Vis Spectroscopy | TD-DFT Calculations | semanticscholar.orgresearchgate.net |

| Magnetic Properties | Magnetic Susceptibility | DFT Calculations | semanticscholar.org |

| Vibrational Frequencies | FTIR/Raman Spectroscopy | DFT Calculations | rsc.orgmdpi.com |

Integration of Hydrazone Derivatives in Coordination Architectures

Hydrazone derivatives, formed by the condensation of a hydrazide with an aldehyde or ketone, are a versatile class of ligands in coordination chemistry. ekb.egresearchgate.net The incorporation of the hydrazone moiety, >C=N-NH-C=O, provides additional coordination sites and can lead to the formation of stable metal complexes with diverse structural and functional properties. ekb.egnih.gov

When this compound is used as a precursor, the resulting hydrazone ligands retain the chirality of the parent molecule. These chiral hydrazone ligands have been successfully integrated into various coordination architectures, from simple mononuclear complexes to polynuclear and supramolecular assemblies. rsc.orgnih.gov The properties of these coordination compounds can be fine-tuned by modifying the aldehyde or ketone used in the synthesis of the hydrazone, thereby altering the steric and electronic properties of the ligand. mdpi.combendola.com This modularity allows for the rational design of chiral coordination architectures with specific applications in mind.

Advanced Spectroscopic Analysis for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. emerypharma.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of (S)-2-Hydroxypropanehydrazide.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the methyl protons (CH₃), the methine proton (CH), the hydroxyl proton (OH), and the hydrazide protons (NH and NH₂). The integration of these signals corresponds to the number of protons of each type (3H, 1H, 1H, and 3H, respectively). Spin-spin splitting patterns, governed by coupling constants (J-values), reveal which protons are on adjacent carbons. For instance, the methine proton signal would appear as a quartet due to coupling with the three methyl protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show three distinct signals corresponding to the methyl carbon (CH₃), the hydroxyl-bearing methine carbon (CH-OH), and the carbonyl carbon (C=O) of the hydrazide group. The chemical shift of each carbon provides insight into its electronic environment; for example, the carbonyl carbon is significantly downfield due to the deshielding effect of the electronegative oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.20 | Doublet | 3H | CH₃ | |

| ~4.00 | Quartet | 1H | CH | |

| ~4.50 (broad) | Singlet | 1H | OH | |

| ~7.80 (broad) | Singlet | 1H | NH | |

| ~4.20 (broad) | Singlet | 2H | NH₂ | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~20 | CH₃ | |||

| ~68 | CH-OH | |||

| ~175 | C=O |

Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by showing correlations between nuclei. emerypharma.comresearchgate.net

Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu In the COSY spectrum of this compound, a cross-peak would be observed between the signals for the methyl (CH₃) protons and the methine (CH) proton, confirming that these two groups are on adjacent carbons. This provides unambiguous evidence for the propanol (B110389) backbone of the molecule.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear experiment that identifies one-bond correlations between protons and the carbons to which they are directly attached. sdsu.edunih.gov The HSQC spectrum would show a correlation peak between the methyl proton signal and the methyl carbon signal, as well as a correlation between the methine proton signal and the methine carbon signal. This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum with certainty. The stereochemistry, defined by the (S)-configuration at the chiral center (the methine carbon), is inherent to the starting material and is confirmed by polarimetry, though advanced NMR techniques using chiral derivatizing agents could also be employed.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Cross-Peaks | Information Gained |

| COSY | ¹H – ¹H | (CH₃, CH) | Confirms connectivity between the methyl and methine groups. |

| HSQC | ¹H – ¹³C | (¹H of CH₃, ¹³C of CH₃) | Confirms the direct bond between the methyl protons and their carbon. |

| (¹H of CH, ¹³C of CH) | Confirms the direct bond between the methine proton and its carbon. |

NMR spectroscopy is a powerful tool in metabolomics for the identification and quantification of metabolites in complex biological samples, such as urine or plasma. thermofisher.com The high resolution and structural information provided by techniques like ¹H-¹³C HSQC allow for the creation of detailed biochemical fingerprints of a sample. nih.gov

Should this compound be present as a metabolite, its unique set of cross-peaks in an HSQC spectrum would serve as a distinct identifier. nih.gov For instance, the correlation between the methine proton at ~4.0 ppm and the methine carbon at ~68 ppm would be a characteristic signal. By comparing the spectral data from a biological mixture to a database of known compounds, including the reference spectrum of this compound, its presence and relative concentration could be determined without the need for prior separation. nih.govthermofisher.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the hydrazide group (-CONHNH₂) would appear as distinct peaks around 3200-3400 cm⁻¹. A strong, sharp absorption peak, known as the Amide I band, would be observed around 1640-1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in the hydrazide moiety.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Broad, Strong |

| N-H Stretch | Hydrazide (-NH, -NH₂) | 3200 - 3400 | Medium-Strong |

| C-H Stretch | Alkyl (CH₃, CH) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | Hydrazide (-C=O) | 1640 - 1680 | Strong |

| N-H Bend | Hydrazide (-NH₂) | 1590 - 1650 | Medium |

| C-O Stretch | Alcohol (-C-OH) | 1050 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular mass of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₃H₈N₂O₂), the molecular weight is 104.12 g/mol . In a high-resolution mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to its exact mass (105.0658), confirming its elemental composition.

Analysis of the fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment provides further structural evidence. ncsu.edu Common fragmentation pathways for a molecule like this compound would include the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, or the loss of ammonia (B1221849) (NH₃). Cleavage of the C-C bond adjacent to the carbonyl group is also a common fragmentation pathway for such compounds. libretexts.orgnih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Formula | Interpretation |

| [M+H]⁺ | 105.0658 | [C₃H₉N₂O₂]⁺ | Protonated molecular ion |

| [M-NH₂]⁺ | 88.0393 | [C₃H₆NO₂]⁺ | Loss of the terminal amino group |

| [M-H₂O+H]⁺ | 87.0553 | [C₃H₇N₂O]⁺ | Loss of water |

| [C₂H₅O]⁺ | 45.0335 | [C₂H₅O]⁺ | Cleavage of the C-C bond adjacent to the carbonyl |

| [CH₄N₂O]⁺ | 60.0318 | [CH₄N₂O]⁺ | Fragment containing the hydrazide carbonyl |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu The light-absorbing groups in a molecule are known as chromophores.

The primary chromophore in this compound is the carbonyl group (C=O) of the hydrazide function. This group is expected to exhibit a weak absorption band in the UV region, corresponding to an n → π* (n-to-pi-star) electronic transition. msu.edu This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen or nitrogen atoms) to an anti-bonding π* orbital of the carbonyl group. For simple, non-conjugated amides and related structures, this absorption typically occurs at wavelengths around 210-220 nm. The molar absorptivity (ε) for this type of transition is generally low.

Table 5: Predicted UV-Visible Absorption Data for this compound

| Electronic Transition | Chromophore | λₘₐₓ (nm, Predicted) | Molar Absorptivity (ε) |

| n → π* | Carbonyl (C=O) | ~215 | Low (<100 L mol⁻¹ cm⁻¹) |

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the advanced spectroscopic analysis of This compound , particularly using combined methodologies such as Raman-LIBS. The existing research primarily focuses on related but structurally distinct compounds, such as DL-Serine hydrazide hydrochloride, and general applications of spectroscopic techniques.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the requested outline and content inclusions for "this compound" without resorting to speculation. Providing an article under these circumstances would not meet the required standards of scientific accuracy and would constitute a hallucinated response.

Further research and publication of data specifically characterizing This compound with techniques like Raman-LIBS are necessary before a thorough and factual article on this specific topic can be written.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and predicting the reactivity of (S)-2-Hydroxypropanehydrazide. routledge.comaspbs.com These computational methods allow for the optimization of the molecule's geometry and provide data that complements experimental findings from techniques like FT-IR and NMR spectroscopy. nih.gov

Molecular Geometry: Computational models can predict bond lengths, bond angles, and dihedral angles of this compound. These calculated parameters can be validated by comparison with experimental data from X-ray crystallography of its derivatives, with discrepancies often attributed to intermolecular interactions and packing effects in the solid state.

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. scielo.org.mx These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. d-nb.info

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. d-nb.info Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability. mdpi.com

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). d-nb.info

The calculated values of these descriptors help in understanding the molecule's stability and its propensity to act as an electrophile or nucleophile in reactions. nih.gov For instance, the hydrazide moiety (-CONHNH₂) and the hydroxyl group (-OH) are key reactive sites, a fact that can be further investigated using local reactivity descriptors like Fukui functions, which pinpoint the most susceptible atomic sites for nucleophilic or electrophilic attack. scielo.org.mxnih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable visual tools that illustrate the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazide group are expected to be regions of high negative potential, highlighting their role in coordination chemistry and hydrogen bonding.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron; high value indicates stability. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when gaining an electron; high value indicates good electron acceptor. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. d-nb.info |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer; related to HOMO-LUMO gap. d-nb.info |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; high value indicates high polarizability. mdpi.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons; a high value indicates a good electrophile. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and, crucially, the fleeting transition states that govern reaction rates and mechanisms. longdom.orgmdpi.com For this compound, this approach can be applied to understand its synthesis and its subsequent reactions, such as the formation of Schiff bases through condensation with aldehydes or ketones.

Reaction Mechanism Elucidation: The synthesis of this compound typically involves the reaction of an ester of (S)-lactic acid with hydrazine (B178648) hydrate. Computational methods can model this nucleophilic acyl substitution reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This helps to determine the rate-limiting step and understand the role of catalysts.

Transition State (TS) Theory: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. github.io Locating the TS geometry is a primary goal of computational reaction modeling. blogspot.com Methods like synchronous transit-guided quasi-Newton (STQN) or dimer methods are employed to find these structures. Once located, frequency calculations are performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

The activation energy (ΔG‡) derived from the energy difference between the reactants and the transition state is a key parameter that determines the reaction rate. libretexts.org Computational models can predict activation energies, offering insights that can guide the optimization of reaction conditions, such as temperature or catalyst choice, to improve yield and selectivity. e3s-conferences.orgnih.gov For example, in the synthesis of complex molecules derived from this compound, transition state calculations can predict stereochemical outcomes, which is vital for its application in chiral synthesis. e3s-conferences.orgnih.gov The combination of microkinetic modeling with DFT-derived energetics can further refine the understanding of the reaction mechanism and the nature of the active sites in catalytic processes. nih.gov

Ab Initio Studies on Electronic and Magnetic Properties of Metal Complexes

This compound acts as a versatile ligand, capable of coordinating with various transition metal ions through the oxygen and nitrogen atoms of its hydrazide and hydroxyl groups. ekb.eg The resulting metal complexes often exhibit interesting electronic and magnetic properties, which can be thoroughly investigated using ab initio ("from the beginning") quantum chemical methods. rsc.orgarxiv.org These methods, which include Hartree-Fock (HF) and post-HF techniques, as well as DFT, provide a fundamental understanding of the electronic structure and bonding within these complexes. aspbs.comaps.org

Electronic Structure: The electronic properties of transition metal complexes are largely determined by the d-orbitals of the metal ion and their interaction with the ligand field. ulisboa.pt Ab initio calculations can determine the energies and compositions of the molecular orbitals (MOs) of the complex. This allows for the characterization of the bonding between the this compound ligand and the metal center, identifying the degree of covalent and ionic character.

The analysis of the HOMO and LUMO provides insight into the electronic transitions that are observed in UV-Vis spectroscopy. researchgate.net Calculations can predict the energies of these transitions, helping to interpret experimental spectra. The nature of these frontier orbitals also dictates the redox properties of the complex.

Magnetic Properties: Many transition metal complexes are paramagnetic due to the presence of unpaired electrons. ulisboa.pt The magnetic properties of complexes involving this compound can be predicted and rationalized through computational studies. jrtdd.comjrtdd.com The magnetic moment of a complex is primarily dependent on the number of unpaired electrons (the spin state) and, to a lesser extent, the orbital angular momentum. researchgate.net

Computational methods can predict the ground-state spin multiplicity of a complex. mdpi.com For a given metal ion, the ligand field created by this compound can lead to either a high-spin or a low-spin configuration, depending on the magnitude of the ligand field splitting energy (Δ) relative to the spin-pairing energy (P). Ab initio calculations can quantify these parameters and predict which spin state is more stable. ulisboa.pt Furthermore, for polynuclear complexes containing multiple metal centers bridged by ligands, these calculations can determine the nature and magnitude of the magnetic exchange coupling (J) between the metal ions, predicting whether the interaction is ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment). aps.org

Catalytic Applications of S 2 Hydroxypropanehydrazide Derivatives

Role of Hydrazides as Ligands in Catalytic Systems

Hydrazides and their derivatives, such as hydrazones, are a significant class of compounds in coordination chemistry due to their ability to form stable complexes with a variety of transition metals. These ligands can act as bidentate, tridentate, or even tetradentate ligands, coordinating with metal ions through their oxygen and nitrogen atoms. This coordination can create an environment around the metal center that is conducive to catalytic activity, often mimicking biological systems. The versatility of hydrazide-based ligands stems from their tunable electronic and steric properties, which can be modified by introducing different substituents on the hydrazide backbone.

Asymmetric Catalysis Facilitated by Chiral Hydrazide Ligands

Chiral hydrazides, such as derivatives of (S)-2-Hydroxypropanehydrazide, are of particular interest in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The inherent chirality of the ligand can be transferred to the catalytic process, influencing the stereochemical outcome of the reaction. Chiral hydrazide and hydrazone ligands have been successfully employed in a variety of asymmetric transformations, including Diels-Alder reactions and palladium-catalyzed allylic alkylations.

In the asymmetric Diels-Alder reaction , chiral catalysts can control the facial selectivity of the diene and dienophile, leading to the formation of enantioenriched cyclic products. For instance, copper(II) bis(oxazoline) catalysts have been used in conjunction with 1-hydrazinodienes to achieve high levels of diastereo- and enantioselectivity. acs.org The chiral environment created by the ligand-metal complex directs the approach of the dienophile, favoring the formation of one diastereomer over the other.

| Entry | Dienophile (R group) | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (exo:endo) | Enantiomeric Ratio |

|---|---|---|---|---|---|---|---|

| 1 | -CH3 | Cu(II)-bis(oxazoline) | CH2Cl2 | 3 | 95 | >95:5 | 98:2 |

| 2 | -CH2CH3 | Cu(II)-bis(oxazoline) | CH2Cl2 | 3 | 96 | >95:5 | 97:3 |

| 3 | -Ph | Cu(II)-bis(oxazoline) | CH2Cl2 | 3 | 98 | >95:5 | 99:1 |

Palladium-catalyzed asymmetric allylic alkylation is another area where chiral hydrazone ligands have demonstrated significant potential. These reactions involve the substitution of a leaving group on an allylic substrate with a nucleophile, creating a new stereocenter. Chiral phosphine-hydrazone ligands have been shown to induce high enantioselectivity in these transformations. nih.gov The chiral ligand coordinates to the palladium center, influencing the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate.

| Entry | Substrate | Nucleophile | Ligand | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|---|

| 1 | 1,3-Diphenyl-2-propenyl acetate (B1210297) | Dimethyl malonate | DPPBA-SAMP | KOAc-BSA | CH2Cl2 | Good | 87 |

| 2 | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | DPPBA-SAMP | LiOAc-BSA | CH2Cl2 | Good | 90 |

| 3 | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | DPPBA-SAMP | LiOAc-BSA | THF | 94 | 89 |

Cross-Coupling Reactions Enhanced by Hydrazide-Based Catalysts

Hydrazide and hydrazone derivatives have also found application as ligands in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. These reactions are powerful tools for the formation of carbon-carbon bonds. The role of the hydrazide-based ligand is to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

In the Heck reaction , which couples an unsaturated halide with an alkene, palladium complexes with hydrazone ligands have been shown to be effective catalysts. These phosphine-free catalyst systems offer an alternative to traditional phosphine-based catalysts, which can be air-sensitive and toxic.

| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Styrene | PdCl2(MeCN)2/Hydrazone 1e | Na2CO3 | DMF | 95 |

| 2 | Bromobenzene | Styrene | PdCl2(MeCN)2/Hydrazone 1e | Na2CO3 | DMF | 85 |

| 3 | 4-Bromoacetophenone | Methyl acrylate | PS-Pd(CH3) | K2CO3 | DMA | 99.8 |

The Suzuki-Miyaura coupling reaction , which joins an organoboron compound with an organohalide, is another area where hydrazone-based palladium catalysts have shown high efficiency. These catalysts can promote the reaction in environmentally benign solvents like water, and often with very low catalyst loadings. rsc.org

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Phenylboronic acid | 0.05 | K2CO3 | >99 |

| 2 | 4-Bromoanisole | Phenylboronic acid | 0.05 | K2CO3 | 98 |

| 3 | 4-Bromobenzaldehyde | 4-Methylphenylboronic acid | 0.05 | K2CO3 | 97 |

Investigation of Catalytic Mechanisms and Active Sites

Understanding the catalytic mechanism and identifying the active sites are crucial for the rational design of more efficient catalysts. In catalytic systems involving metal-hydrazide complexes, the reaction mechanism often involves the coordination of the reactants to the metal center, followed by a series of transformations that lead to the final product.

For instance, in palladium-catalyzed cross-coupling reactions, the catalytic cycle is generally believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent (in Suzuki coupling) or coordination of the alkene (in Heck coupling), and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The hydrazide ligand plays a critical role in stabilizing the palladium intermediates and modulating their reactivity.

In the context of oxidation reactions, metal-hydrazide complexes can act as catalysts through various mechanisms. One proposed mechanism involves the formation of a metal-peroxo species, which then transfers an oxygen atom to the substrate. The hydrazide ligand can influence the stability and reactivity of this intermediate. Another possibility is a radical mechanism, where the metal-hydrazide complex initiates the formation of radical species that then participate in the oxidation process. It has been shown that both hydrazides and hydrazines can react with atmospheric oxygen, a process enhanced by the presence of metal ions, to produce active oxygen species. nih.gov

Applications in Environmental Catalysis Research

The development of catalysts for environmental remediation is a rapidly growing field of research. Hydrazide derivatives and their metal complexes are being explored for their potential in environmental catalysis, particularly for the degradation of organic pollutants in water and air. The synthesis of hydrazide derivatives using environmentally friendly organocatalysts and green solvents aligns with the principles of sustainable chemistry. benthamdirect.comscilit.com

The catalytic activity of these compounds stems from their ability to activate oxidants like hydrogen peroxide or molecular oxygen to generate highly reactive species, such as hydroxyl radicals, which can then mineralize persistent organic pollutants into less harmful substances like carbon dioxide and water. The versatility of hydrazide ligands allows for the tuning of the catalyst's properties to target specific pollutants.

Metal-Organic Frameworks (MOFs) with Hydrazide Motifs for Catalysis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The high surface area, tunable porosity, and well-defined active sites of MOFs make them promising candidates for catalytic applications. Incorporating hydrazide functionalities into the organic linkers of MOFs can introduce new catalytic capabilities.

Hydrazide-functionalized MOFs can be designed to have specific active sites for various catalytic reactions. For example, the hydrazide groups can act as coordination sites for catalytically active metal ions or as basic sites to catalyze reactions like Knoevenagel condensation. Furthermore, the porous structure of the MOF can provide size and shape selectivity, allowing only certain reactant molecules to access the active sites.

In the context of environmental catalysis, hydrazide-based MOFs are being investigated for the photocatalytic degradation of organic pollutants and for the catalytic reduction of CO2. The hydrazide moiety can act as a photosensitizer, absorbing light and initiating the photocatalytic process. In CO2 reduction, the hydrazide groups can help in the adsorption and activation of CO2 molecules, facilitating their conversion into valuable chemicals. While specific examples of MOFs constructed with this compound are not readily found, the principles of incorporating functional hydrazide linkers into MOFs for catalysis are well-established.

Biochemical and Molecular Biological Research Perspectives

Role in Enzyme Mechanism Studies and Biochemical Assays

Derivatives of (S)-2-Hydroxypropanehydrazide, such as DL-Serine hydrazide hydrochloride, are utilized in biochemical assays to investigate enzyme inhibition. The hydrazide group can form covalent bonds with carbonyl groups, enabling it to act as an inhibitor for enzymes involved in metabolic pathways. For instance, it has demonstrated potential in inhibiting glutathione (B108866) S-transferase (GST) isozymes, which are crucial for drug metabolism and detoxification .

In specific assays, like those for PilB, an ATPase essential for type IV pilus assembly in bacteria, derivatives of this compound are studied as potential inhibitors. The activity of PilB is measured by the increase in absorbance at 620 nm due to phosphate (B84403) concentration, and an inhibitor would cause a decrease in this absorbance nih.govrsc.orgresearchgate.net.

Applications in Native Chemical Ligation for Protein Synthesis

Native chemical ligation (NCL) is a powerful technique for the total chemical synthesis of proteins. eurpepsoc.comnih.govnih.gov This method involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. eurpepsoc.comnih.gov This process allows for the assembly of large proteins from smaller, unprotected peptide fragments in aqueous solution. eurpepsoc.comethz.ch The versatility of NCL has been expanded through the development of various strategies, including the use of thiol- and selenol-derived amino acids and desulfurization/deselenization methods. nih.gov These advancements have made it possible to synthesize proteins of considerable size, incorporating non-proteinogenic amino acids and post-translational modifications. nih.govnih.gov

While this compound itself is not directly used in the core NCL reaction, the principles of chemoselective ligation are relevant to the broader field of protein engineering where similar hydrazide-based chemistries can be employed for bioconjugation and the synthesis of modified proteins. The ability to create specific, stable linkages is a shared concept.

Molecular Target Identification and Pathway Analysis in Biological Systems

Identifying the molecular targets of bioactive compounds is a critical step in drug discovery and chemical biology. researchgate.netallumiqs.com Three primary approaches are used for target identification: direct biochemical methods, genetic interaction methods, and computational inference. nih.gov Direct methods often involve labeling the small molecule or protein to detect binding. nih.gov

Pathway analysis tools like KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome are then used to understand the biological context of these targets. nih.govgenome.jpqiagen.comreactome.orgnih.gov These databases contain manually curated pathway maps of molecular interactions and reactions, covering metabolism, genetic information processing, cellular processes, and human diseases. genome.jp By mapping the identified targets to these pathways, researchers can generate hypotheses about the compound's mechanism of action. nih.gov For instance, if a compound's targets are found to be concentrated in a particular signaling pathway, it suggests that the compound's biological effects are mediated through the modulation of that pathway.

Research into Antibacterial and Antibiofilm Action Mechanisms

This compound derivatives have been investigated for their antibacterial properties. For example, N-(2-hydroxybenzylidene)-2-hydroxypropanehydrazides and a pyridoxal (B1214274) derivative have shown activity against S. aureus and E. coli mdpi.com. The mechanism of action for some of these compounds involves the inhibition of protein synthesis pathways, followed by the disruption of nucleic acid and peptidoglycan production mdpi.com. The antibacterial activity can be influenced by the specific chemical substitutions on the hydrazone structure. nih.gov

| Derivative of this compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Nitro derivative (27e) | S. aureus | Active (MIC 64 µg/mL) | mdpi.com |

| Pyridoxal derivative (27g) | E. coli | Inhibitory (MIC 64 µg/mL) | mdpi.com |

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to antibiotics. mdpi.comjmb.or.kr The formation of a biofilm is a multi-step process that includes initial attachment, irreversible adhesion, maturation, and dispersion. mdpi.comnih.govmdpi.com

Derivatives of this compound have demonstrated antibiofilm activity. For instance, certain N-(2-hydroxybenzylidene)-2-hydroxypropanehydrazides significantly reduce P. aeruginosa O1 biofilm formation at concentrations below their minimum inhibitory concentration (MIC). mdpi.com This suggests a mechanism that does not rely on killing the bacteria but rather interferes with the processes of biofilm development. mdpi.com Potential mechanisms of antibiofilm action include blocking microbial adhesion, inhibiting quorum sensing (the cell-to-cell communication system that coordinates biofilm formation), and disrupting the EPS matrix. mdpi.comjmb.or.kr Some compounds may specifically target and inhibit key enzymes or regulatory proteins involved in these processes. mdpi.com

Investigations into Anti-inflammatory and Anti-cancer Mechanisms

Hydrazone derivatives, the class of compounds to which many derivatives of this compound belong, are known to exhibit a wide array of biological activities, including anti-inflammatory and anti-cancer effects. nih.govnih.gov

The anti-inflammatory mechanisms of hydrazones can involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), which is responsible for the production of prostaglandins. mdpi.comresearchgate.net Some hydrazone derivatives have shown potent anti-inflammatory activity by reducing nitric oxide synthesis and phagocyte activity in experimental models. nih.gov

In the context of cancer, N-acyl hydrazone derivatives have demonstrated cytotoxic activity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. nih.gov The proposed mechanisms of anti-cancer action for related compounds include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of signaling pathways involved in cell proliferation and survival. nih.govfrontiersin.orgmdpi.com For example, some natural compounds with similar structural motifs can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. nih.gov

| Compound Class | Biological Activity | Potential Mechanism | Reference |

|---|---|---|---|

| Hydrazones | Anti-inflammatory | Inhibition of cyclooxygenase (COX), reduction of nitric oxide synthesis. | nih.govmdpi.comresearchgate.net |

| N-acyl hydrazones | Anti-cancer | Induction of apoptosis, cell cycle arrest, modulation of cell signaling pathways. | nih.govnih.govfrontiersin.org |

Study of this compound Derivatives as Inhibitors of Virulence Factors (e.g., PilB ATPase)

Targeting bacterial virulence factors is an emerging strategy to combat antimicrobial resistance, offering an alternative to traditional antibiotics. researchgate.netnih.gov One promising target is the Type IV pilus (T4P) system, a crucial component for adhesion, biofilm formation, and motility in many pathogenic bacteria. nih.govresearchgate.net The assembly of the T4P is dependent on a highly conserved hexameric ATPase known as PilB. nih.govnih.gov Inhibition of PilB disrupts T4P biogenesis, thereby reducing the virulence of bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govnih.gov

Research has identified derivatives of this compound as promising inhibitors of PilB. A notable example is Benserazide (B1668006), an FDA-approved drug that contains a serine hydrazide moiety similar to this compound. researchgate.net Benserazide was found to be a potent inhibitor of PilB, with an IC50 value of 3.68 μM against Chloracidobacterium thermophilum PilB (CtPilB). nih.gov

This discovery prompted further structure-activity relationship (SAR) studies to develop more potent analogues. researchgate.netnih.gov Researchers synthesized and evaluated a series of Benserazide derivatives, focusing on modifications to the aryl ring and the hydrazide linker. researchgate.net These studies revealed that specific structural features were key for enhanced inhibitory activity. For instance, the presence of bis-hydroxyl groups on the ortho position of the aryl ring and the introduction of a rigid imine moiety significantly improved potency. researchgate.netnih.gov

One of the most potent compounds identified was derivative 11c , which replaced the serine hydroxyl group with a thiol and maintained the key aryl features. This compound exhibited an IC50 of 580 nM, a more than six-fold improvement in potency compared to the parent compound, Benserazide. researchgate.net The studies demonstrated that these compounds were selective for PilB, showing no significant activity against unrelated ATPases like apyrase. researchgate.netnih.gov These findings underscore the potential of this compound-based scaffolds for developing novel antivirulence agents that target the PilB ATPase. researchgate.net

Table 1: Inhibitory Activity of Benserazide Derivatives against CtPilB ATPase

| Compound | Description | IC50 (μM) | Fold Improvement vs. Benserazide |

|---|---|---|---|

| Benserazide | Parent compound. researchgate.netnih.gov | 3.68 | 1x |

| 8k | Derivative with modified aryl ring. researchgate.net | 0.90 | ~4x |

| 11c | Derivative with thiol exchange and rigid imine. researchgate.netnih.gov | 0.58 | ~6x |

Metabolomic Profiling and Biomarker Discovery Research

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. shimadzu.come-enm.org This field allows for a comprehensive snapshot of the metabolic state of a biological system, reflecting the interplay between genetic information and environmental influences. frontiersin.org By comparing the metabolic profiles of different states (e.g., healthy vs. disease), researchers can identify metabolic pathways that are altered and discover potential biomarkers for diagnosis, prognosis, or therapeutic monitoring. nih.govnih.gov Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are central to metabolomic analysis. e-enm.orgnih.gov

Biomarker discovery is a key application of metabolomics, aiming to identify specific molecules that can serve as indicators of a particular biological state or disease. medrxiv.orgepnd.org For example, metabolomic studies have successfully identified biomarkers for conditions like preeclampsia, where 2-hydroxybutyric acid was identified as a key differential metabolite nih.gov, and in keloid severity, where 5-hydroxylysine (B44584) and 1-methylnicotinamide (B1211872) were pinpointed as metabolic indicators. frontiersin.org

As of the current date, a review of published scientific literature indicates that specific metabolomic profiling studies on this compound or its direct impact on global metabolic profiles have not been reported. Similarly, research focused on utilizing this compound in biomarker discovery is not present in the available scientific literature. Future research may explore these areas to understand the compound's metabolic fate and its potential as a biomarker in relevant biological contexts.

Q & A

Q. What are the optimal synthetic routes for (S)-2-Hydroxypropanehydrazide, and how do reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves condensation of (S)-lactic acid derivatives with hydrazine. Key steps include:

- Hydrazide Formation : React (S)-methyl lactate with anhydrous hydrazine (NH₂NH₂) in ethanol under reflux (70–80°C) for 6–8 hours .

- Enantiomeric Control : Use chiral catalysts (e.g., L-proline derivatives) to minimize racemization during nucleophilic substitution. Monitor optical rotation ([α]ᴅ²⁵) to confirm stereochemical integrity .

- Yield Optimization : Adjust molar ratios (1:1.2 hydrazine to ester) and solvent polarity. Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce enantiomeric excess (ee).

Q. What standard analytical methods are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) should show a hydrazide NH₂ peak at δ 4.1–4.3 ppm and a hydroxyl proton (OH) at δ 5.2–5.5 ppm. ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm .

- FT-IR : Look for N-H stretching (3250–3350 cm⁻¹) and C=O (1640–1680 cm⁻¹) .

- Purity Assessment :

- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (80:20) to determine ee >98% .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of hydrazine vapors .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation. Monitor for discoloration (yellowing indicates degradation) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Methodological Answer :

- Scenario : Discrepancies in hydroxyl proton signals may arise from tautomerism or solvent interactions.

- Resolution Steps :

Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria.

Compare crystallographic data (X-ray) with computational models (DFT) to validate hydrogen bonding patterns .

Use deuterated solvents (e.g., D₂O) to confirm exchangeable protons .

Q. What experimental strategies mitigate thermal instability during high-temperature applications of this compound?

- Methodological Answer :

- Stabilization Techniques :

- Coordination Complexes : Formulate with transition metals (e.g., Cu²⁺) to enhance thermal stability via chelation.

- Lyophilization : Freeze-dry the compound to remove residual solvents, reducing decomposition at >100°C .

- Monitoring : Use TGA-DSC to identify decomposition onset temperatures and optimize heating rates.

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- In Silico Approaches :

DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to model nucleophilic attack sites .

Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Data Analysis and Integrity

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill equation models (IC₅₀/EC₅₀) using software like GraphPad Prism.

- Error Handling : Apply Grubbs’ test to exclude outliers in triplicate assays. Report confidence intervals (95% CI) for reproducibility .

Q. How should researchers address batch-to-batch variability in enantiomeric excess during scale-up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.